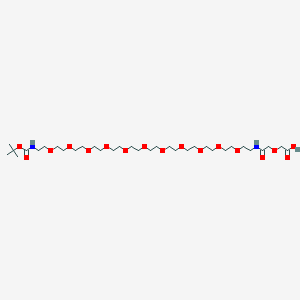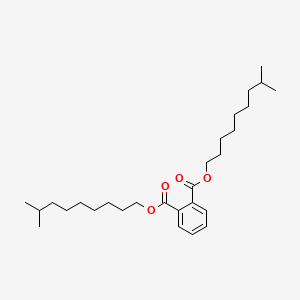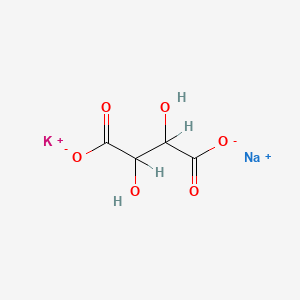
CID 15741
Overview
Description
CID 15741 is a useful research compound. Its molecular formula is C26H24N6O4S and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 15741 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 15741 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemically Induced Dimerization (CID) in Cellular Studies
- Application in Protein Function Control : CID has been crucial in studying various biological processes, especially in controlling protein function with precision and spatiotemporal resolution. It has been primarily used to dissect signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Applications in Mass Spectrometry
- Fragmentation of Oligosaccharides : CID 157 nm photofragmentation has been studied for its effectiveness in fragmentation pathways of oligosaccharides, providing better sequence coverage compared to traditional collision-induced dissociation methods (Devakumar, Thompson, & Reilly, 2005).
PROTAC-CID Systems for Gene Regulation
- Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing. These systems offer a versatile molecular toolbox for transient genome manipulation in human cells and mice (Ma et al., 2023).
CID in Photocaged-Photocleavable Chemical Dimerizers
- Protein-Protein Interactions : A novel chemical inducer of protein dimerization, which can be rapidly activated and deactivated by light, has been developed. This enhances the spatiotemporal control of protein-protein interactions in living cells (Aonbangkhen et al., 2018).
Agricultural Applications
- Water Use Efficiency in Barley : CID has been applied to study carbon isotope discrimination as a selection criterion for improving water use efficiency and productivity in barley under different environmental conditions (Anyia et al., 2007).
Analytical Chemistry
- Analyzing Mixtures of Disaccharides : CID combined with vacuum ultraviolet photodissociation (VUVPD) has been used for analyzing disaccharide mixtures, enabling differentiation of components in complex mixtures (Lee et al., 2012).
properties
IUPAC Name |
(6-aminoacridin-3-yl)azanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADYXCVYLIKQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 15741 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)
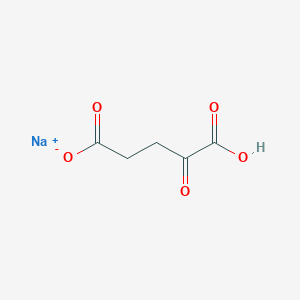


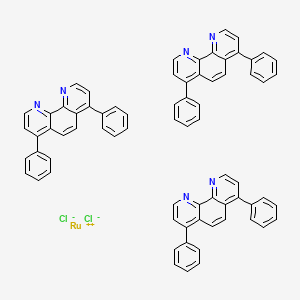
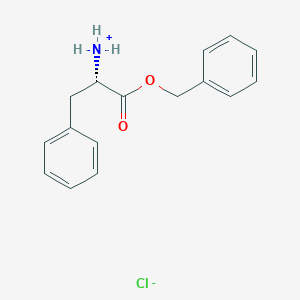
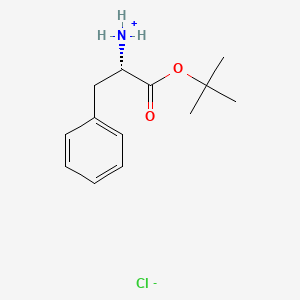

![[(1S,6S,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B7803292.png)

